MS6105

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C65H81N9O9S3 |

|---|---|

分子量 |

1228.6 g/mol |

IUPAC 名称 |

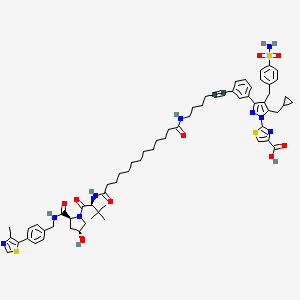

2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C65H81N9O9S3/c1-43-59(85-42-69-43)48-30-26-47(27-31-48)39-68-61(78)55-38-50(75)40-73(55)62(79)60(65(2,3)4)71-57(77)23-16-11-9-7-5-6-8-10-15-22-56(76)67-34-17-13-12-14-19-44-20-18-21-49(35-44)58-52(36-45-28-32-51(33-29-45)86(66,82)83)54(37-46-24-25-46)74(72-58)64-70-53(41-84-64)63(80)81/h18,20-21,26-33,35,41-42,46,50,55,60,75H,5-13,15-17,22-25,34,36-40H2,1-4H3,(H,67,76)(H,68,78)(H,71,77)(H,80,81)(H2,66,82,83)/t50-,55+,60-/m1/s1 |

InChI 键 |

APEYSKGQWJKJAZ-LCLGPXMOSA-N |

手性 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCCC(=O)NCCCCC#CC4=CC(=CC=C4)C5=NN(C(=C5CC6=CC=C(C=C6)S(=O)(=O)N)CC7CC7)C8=NC(=CS8)C(=O)O)O |

规范 SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCC(=O)NCCCCC#CC4=CC(=CC=C4)C5=NN(C(=C5CC6=CC=C(C=C6)S(=O)(=O)N)CC7CC7)C8=NC(=CS8)C(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

MS6105: An In-depth Technical Guide to the First-in-Class LDH-Targeted PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MS6105, the first-in-class lactate (B86563) dehydrogenase (LDH) targeted Proteolysis Targeting Chimera (PROTAC). This compound offers a novel therapeutic strategy by inducing the degradation of both LDHA and LDHB, key enzymes in cancer cell metabolism. This document details the mechanism of action, quantitative efficacy, and detailed experimental protocols for the evaluation of this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: Targeting Lactate Dehydrogenase in Cancer

Lactate dehydrogenase (LDH) is a critical enzyme in the glycolytic pathway, responsible for the interconversion of pyruvate (B1213749) and lactate.[1] In many cancer types, including pancreatic cancer, there is an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1] This metabolic reprogramming leads to the overexpression of LDH, particularly the LDHA and LDHB subunits, which is often associated with aggressive tumors and poor patient outcomes.[1] Consequently, LDH has emerged as a promising therapeutic target for cancer treatment.[1]

Traditional small molecule inhibitors of LDH have been developed; however, the PROTAC technology offers a distinct and potentially more potent approach.[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] this compound is a pioneering LDH-targeted PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively tag LDHA and LDHB for proteasomal degradation.[1][2]

This compound: Mechanism of Action

This compound is a chimeric molecule composed of three key components: a ligand that binds to LDH, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] The mechanism of action follows a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to an LDH protein (either LDHA or LDHB) and the VHL E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to transfer ubiquitin molecules to the LDH protein, marking it for degradation.

-

Proteasomal Degradation: The polyubiquitinated LDH protein is recognized and degraded by the 26S proteasome.

-

Recycling: this compound is then released and can bind to another LDH protein, initiating a new cycle of degradation.

This event-driven pharmacology allows a single molecule of this compound to induce the degradation of multiple LDH proteins, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors.[1]

Figure 1: Mechanism of this compound-mediated LDH degradation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and specific degradation of LDHA and LDHB and its anti-proliferative effects in pancreatic cancer cell lines.[1][3]

Table 1: In Vitro Degradation Efficacy of this compound in PANC-1 Cells [1][3]

| Target | DC50 (nM) | Dmax (%) | Treatment Time |

| LDHA | 38 | 93 | 48 hours |

| LDHB | 74 | 86 | 48 hours |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of this compound [3]

| Cell Line | GI50 (µM) | Treatment Time |

| PANC-1 | 16.1 | 48 hours |

| MiaPaca2 | 12.2 | 48 hours |

GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Culture

-

Cell Lines: PANC-1 and MiaPaca2 human pancreatic cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for LDH Degradation

This protocol is designed to quantify the degradation of LDHA and LDHB in response to this compound treatment.

Figure 2: Experimental workflow for Western Blot analysis.

-

Cell Treatment: Seed PANC-1 cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control for 24-48 hours.[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the LDHA and LDHB bands to the loading control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed PANC-1 or MiaPaca2 cells in a 96-well plate at a density of 5,000 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO control for 48-72 hours.[3]

-

Viability Measurement: Add a cell viability reagent such as WST-8 or MTT to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the half-maximal growth inhibitory concentration (GI50).

Global Proteomics by Mass Spectrometry

This unbiased approach confirms the selectivity of this compound for LDHA and LDHB.

Figure 3: Workflow for quantitative proteomics analysis.

-

Sample Preparation: Treat PANC-1 cells with this compound (e.g., 3 µM) and a negative control for 24 hours.[2] Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software (e.g., MaxQuant or Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. A volcano plot can be used to visualize the changes in protein abundance.[2]

In Vivo Studies

This compound has been shown to be bioavailable in mice via intraperitoneal injection.[1] Further in vivo studies would typically involve a pancreatic cancer xenograft model.

-

Animal Model: Establish orthotopic or subcutaneous pancreatic tumor xenografts in immunocompromised mice (e.g., nude mice) using PANC-1 cells.

-

Dosing: Administer this compound via intraperitoneal injection at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth over time using calipers for subcutaneous models or bioluminescence imaging for orthotopic models. Body weight and general health of the animals should also be monitored.

-

Endpoint Analysis: At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis, such as Western blotting to confirm LDH degradation in the tumor tissue.

Synthesis of this compound

The synthesis of this compound (also referred to as compound 22 in the primary literature) involves the coupling of a pyrazole-based LDH inhibitor scaffold with a VHL ligand via a suitable linker.[4] The detailed synthetic scheme is available in the supplementary information of the primary publication by Sun et al. (2023).[4]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation and cancer therapeutics. By effectively inducing the degradation of both LDHA and LDHB, it offers a powerful tool to probe the function of LDH in cancer and a promising avenue for the development of novel anti-cancer drugs. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate and build upon the potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Emergence of MS6105: A Targeted Approach to Cancer Therapy Through Lactate Dehydrogenase Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a profound reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. Lactate (B86563) dehydrogenase (LDH), a critical enzyme in the glycolytic pathway, has emerged as a key therapeutic target. This technical guide delves into the role of MS6105, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of LDH. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental methodologies for its characterization, and visualize its impact on cellular signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.

Introduction: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One of the most prominent alterations is the increased uptake of glucose and its conversion to lactate, a process facilitated by the enzyme Lactate Dehydrogenase (LDH).[1][2] LDH exists as a tetramer composed of two primary subunits, LDHA and LDHB.[3][4][5] Elevated levels of both subunits are frequently observed in various aggressive cancers and are often associated with poor prognosis and tumor progression.[1][3][4][5][6][7] Consequently, inhibiting LDH activity has become a promising strategy in cancer therapy.

Traditional small molecule inhibitors have been developed to block the enzymatic activity of LDH. However, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative and potentially more potent approach by inducing the targeted degradation of proteins.[6] this compound (also referred to as compound 22) is a pioneering PROTAC that specifically targets both LDHA and LDHB for degradation, offering a new avenue for therapeutic intervention in cancers dependent on glycolysis.[3][4][5][6][7][8]

This compound: Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate LDH.[3][4][6] It achieves this through a tripartite mechanism:

-

Binding to LDH: One end of the this compound molecule contains a ligand that specifically binds to the LDHA and LDHB subunits.[3][5]

-

Recruitment of an E3 Ubiquitin Ligase: The other end of this compound is linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5]

-

Induction of Polyubiquitination and Degradation: By bringing LDH and VHL into close proximity, this compound facilitates the transfer of ubiquitin molecules from the E3 ligase to the LDH protein. This polyubiquitination marks LDH for recognition and subsequent degradation by the proteasome.[3][4][6]

This catalytic process allows a single molecule of this compound to induce the degradation of multiple LDH proteins, potentially leading to a more sustained and profound therapeutic effect compared to traditional inhibitors.[6]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro studies, primarily in pancreatic cancer cell lines. The following tables summarize the key performance metrics.

Table 1: Degradation Potency of this compound in PANC-1 Cells

| Target Protein | DC₅₀ (nM) | Time Dependence (at 1 µM) |

| LDHA | 38 | Degradation observed from 3 to 48 hours |

| LDHB | 74 | Degradation observed from 3 to 48 hours |

| Data sourced from studies on PANC-1 pancreatic cancer cells treated for 48 hours.[8] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | GI₅₀ (µM) | Cancer Type |

| PANC-1 | 16.1 | Pancreatic |

| MiaPaca-2 | 12.2 | Pancreatic |

| Data reflects a 48-hour treatment period.[8] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Administration Route | Dose (mg/kg) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

| Intraperitoneal (IP) | 5 | ~1800 nM | 8 hours |

| Pharmacokinetic data obtained from Swiss Albino mice.[3] |

Experimental Protocols

The characterization of this compound involves a series of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

Western Blotting for LDH Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of LDHA and LDHB in response to this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against LDHA, LDHB, and a loading control (e.g., Vinculin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Plate cancer cells (e.g., PANC-1) and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 3, 6, 12, 24, 48 hours).[3] After treatment, wash cells with ice-cold PBS and lyse using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against LDHA, LDHB, and the loading control overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to LDHA and LDHB is normalized to the loading control to determine the extent of degradation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., PANC-1, MiaPaca-2)

-

96-well plates

-

Cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH cytotoxicity assay kit)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).[8]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated control cells and plot the results to determine the GI₅₀ value.

Global Proteomics Analysis

This unbiased approach confirms the selectivity of this compound for LDHA and LDHB.

Materials:

-

Mass spectrometer (e.g., Orbitrap)

-

Urea lysis buffer

-

DTT and iodoacetamide

-

Trypsin

-

Solid-phase extraction (SPE) cartridges for peptide cleanup

Procedure:

-

Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and quantify the protein content.

-

Reduction, Alkylation, and Digestion: Reduce the disulfide bonds in the proteins with DTT, alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.

-

Peptide Cleanup: Desalt the peptide samples using SPE cartridges.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify the proteins in each sample. Compare the protein abundance between this compound-treated and control samples to identify proteins that are significantly downregulated.

Mouse Pharmacokinetic (PK) Study

This experiment assesses the bioavailability and exposure of this compound in a living organism.

Materials:

-

Mice (e.g., Swiss Albino)

-

This compound formulation for injection

-

Blood collection supplies (e.g., capillaries, microcentrifuge tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) to the mice via intraperitoneal injection.[3]

-

Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0.5, 2, 8, 12, 16, 24 hours).[3]

-

Plasma Preparation: Process the blood samples to isolate the plasma.

-

Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

PK Parameter Calculation: Plot the plasma concentration of this compound over time and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Signaling Pathway Implications

The degradation of LDHA and LDHB by this compound has significant downstream effects on cancer cell signaling, primarily by disrupting the glycolytic pathway.

Impact on Glycolysis

LDH catalyzes the interconversion of pyruvate (B1213749) and lactate.[3][4][5] In glycolytic cancer cells, the forward reaction (pyruvate to lactate) is dominant. The degradation of LDH by this compound is expected to cause an accumulation of pyruvate and a depletion of lactate. This disruption in glycolysis can lead to reduced ATP production and an increase in oxidative stress, ultimately inhibiting cancer cell growth and survival.

Clinical Perspective and Future Directions

As of the current date, there is no publicly available information regarding clinical trials for this compound. The development of PROTACs is a rapidly advancing field, and many are in preclinical or early clinical stages. The promising preclinical data for this compound, including its potent degradation of LDH, significant anti-proliferative effects in pancreatic cancer models, and favorable in vivo pharmacokinetics, suggest its potential as a future therapeutic agent.

Future research will likely focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various cancer xenograft models.

-

Pharmacodynamic studies: Assessing the extent and duration of LDH degradation in tumor tissues in vivo.

-

Toxicology studies: Determining the safety profile of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancer by being the first-in-class PROTAC degrader of lactate dehydrogenase. Its unique mechanism of action, which leads to the elimination of both LDHA and LDHB, provides a powerful tool to disrupt cancer cell metabolism. The comprehensive data and methodologies presented in this guide underscore the potential of this compound as a valuable chemical probe for studying LDH biology and as a promising candidate for further drug development. This in-depth technical overview is intended to facilitate and inspire continued research in this exciting area of oncology.

References

- 1. Item - Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - American Chemical Society - Figshare [acs.figshare.com]

- 2. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. yenepoya.res.in [yenepoya.res.in]

- 8. medchemexpress.com [medchemexpress.com]

MS6105: A PROTAC-Mediated Approach to Lactate Dehydrogenase Degradation for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MS6105 is a novel therapeutic agent that represents a significant advancement in the targeting of lactate (B86563) dehydrogenase (LDH), a key enzyme in cellular metabolism. Unlike traditional small molecule inhibitors that aim to block the active site of an enzyme, this compound is a proteolysis-targeting chimera (PROTAC). This engineered molecule does not inhibit LDH directly but instead flags it for destruction by the cell's own protein disposal machinery. Specifically, this compound effectively induces the degradation of both major LDH subunits, LDHA and LDHB, through the ubiquitin-proteasome system.[1] This unique mechanism of action offers a new strategy for combating cancers, such as pancreatic cancer, that are heavily reliant on glycolysis for their growth and proliferation.[2][3]

Core Mechanism of Action

This compound operates as a bifunctional molecule. One end of the molecule binds to the lactate dehydrogenase enzyme, while the other end recruits an E3 ubiquitin ligase. This proximity forces the ubiquitination of LDH, marking it for degradation by the proteasome. This process leads to a significant reduction in the total cellular levels of both LDHA and LDHB.[4]

The mechanism can be visualized as a three-step process:

Caption: Mechanism of this compound-mediated LDH degradation.

Quantitative Efficacy of this compound

The potency of this compound has been quantified in pancreatic cancer cell lines, demonstrating its ability to induce the degradation of LDH and inhibit cell growth.

| Parameter | Cell Line | Value | Subunit(s) Targeted | Reference |

| DC50 | PANC1 | 38 nM | LDHA | [1] |

| PANC1 | 74 nM | LDHB | [1] | |

| GI50 | PANC1 | 16.1 µM | N/A | [1] |

| MiaPaca2 | 12.2 µM | N/A | [1] | |

| Dmax | PANC1 | 93 ± 2.6% | LDHA | [4] |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound.

Cell Culture

PANC1 and MiaPaca2 pancreatic cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for LDH Degradation

Caption: Western Blotting workflow for LDH degradation analysis.

Protocol:

-

PANC1 cells are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a specified period (e.g., 48 hours).[1]

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies specific for LDHA and LDHB overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Cell Proliferation Assay (GI50 Determination)

Protocol:

-

PANC1 or MiaPaca2 cells are seeded in 96-well plates at a specified density.

-

After 24 hours, cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 1 µM) for 48 hours.[1]

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

The half-maximal growth inhibition (GI50) values are calculated by fitting the dose-response data to a nonlinear regression curve.

Signaling Pathway Context

Lactate dehydrogenase plays a critical role in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By catalyzing the conversion of pyruvate (B1213749) to lactate, LDH allows for the regeneration of NAD+ necessary to sustain high rates of glycolysis. The degradation of LDH by this compound disrupts this process, leading to a reduction in ATP production, increased oxidative stress, and ultimately, cell death.[5]

References

The Advent of MS6105: A Targeted Approach to Lactate Dehydrogenase Degradation for Pancreatic Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, is frequently overexpressed in various malignancies, including pancreatic cancer, where it contributes to tumor progression and metabolic reprogramming. Traditional small-molecule inhibitors of LDH have shown promise but may be limited by factors such as incomplete target engagement and the potential for acquired resistance. MS6105 emerges as a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of both LDHA and LDHB subunits. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, offering detailed experimental protocols and quantitative data to support further research and development in the field of targeted protein degradation.

Introduction: Targeting LDH in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal cancers, characterized by a dense stromal microenvironment and a metabolic phenotype heavily reliant on glycolysis, often referred to as the "Warburg effect". Lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate (B1213749) and lactate, is a critical node in this altered metabolism. Elevated LDH levels are associated with poor prognosis in pancreatic cancer patients.[1] The two primary subunits, LDHA and LDHB, are often overexpressed in tumors and are essential for their growth.[2][1]

Small-molecule inhibitors have been developed to target LDH activity. One such example is GNE-140, a potent inhibitor of both LDHA and LDHB. While effective at inhibiting LDH enzymatic function, strategies that lead to the complete removal of the target protein could offer a more profound and durable therapeutic effect. This has led to the exploration of Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

This compound (also referred to as compound 22 in initial publications) is the first reported PROTAC degrader of LDH.[4] It was designed to be more potent than parent LDH inhibitors in suppressing the growth of pancreatic cancer cells.[1][5][6] This document details the discovery and preclinical evaluation of this compound.

Discovery and Mechanism of Action of this compound

Design and Synthesis

This compound was developed through a structure-activity relationship (SAR) study.[3][7] It is a chimeric molecule composed of a ligand that binds to LDH, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The design was based on pyrazole-based LDH inhibitors.[3] The synthesis of this compound involves a multi-step chemical process, the specifics of which are detailed in the supplementary information of the primary research publication.

Two negative control compounds, MS6105N1 (compound 33) and MS6105N2 (compound 34), were also synthesized.[3][7] These compounds are structurally similar to this compound but are designed to not degrade LDH, thereby serving as important tools to confirm the specific mechanism of action.

Mechanism of Action: Targeted Degradation of LDHA and LDHB

This compound functions by inducing the proximity of LDH to the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of LDHA and LDHB. The poly-ubiquitinated LDH is then recognized and degraded by the 26S proteasome.[5][3][8] This process is time- and concentration-dependent.[3][8]

The degradation of LDH by this compound has been confirmed through unbiased global proteomic studies and Western blotting analysis, which have shown significant degradation of both LDHA and LDHB.[5][3]

Figure 1: Mechanism of action of this compound in inducing LDH degradation.

Preclinical Data

In Vitro Degradation and Cell Viability

This compound has demonstrated potent and specific degradation of both LDHA and LDHB in pancreatic cancer cell lines. The efficacy of degradation and its impact on cell proliferation are summarized in the tables below.

| Parameter | LDHA | LDHB | Cell Line | Reference |

| DC50 | 38 nM | 74 nM | PANC-1 | [8] |

Table 1: In vitro degradation potency of this compound.

| Cell Line | GI50 | Parent LDH Inhibitor (GNE-140) IC50 | Reference |

| PANC-1 | 16.1 µM | Not explicitly stated for this cell line | [8] |

| MiaPaca-2 | 12.2 µM | Not explicitly stated for this cell line | [8] |

Table 2: Anti-proliferative activity of this compound in pancreatic cancer cell lines.

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is bioavailable via intraperitoneal (IP) injection.[5][3][7] This is a critical characteristic for a potential therapeutic agent, indicating that it can be distributed systemically to reach the tumor site.

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Yes | Mouse | Intraperitoneal (IP) | [5][3][7] |

Table 3: In vivo bioavailability of this compound.

Experimental Protocols

Synthesis of this compound

The detailed synthetic route for this compound and its negative controls is provided in the supplementary information of the primary publication by Sun et al. in the Journal of Medicinal Chemistry (2023). The synthesis is a multi-step process involving the preparation of the LDH-binding moiety, the VHL-recruiting ligand, and the linker, followed by their conjugation.

Cell Culture

PANC-1 and MiaPaca-2 pancreatic cancer cell lines are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for LDH Degradation

-

Cell Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 2: Experimental workflow for Western blotting analysis.

Global Proteomics Analysis

-

Sample Preparation: Treat PANC-1 cells with this compound or DMSO. Lyse the cells and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant) to identify and quantify the proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study

-

Animal Model: Use male C57BL/6 mice.

-

Dosing: Administer a single dose of this compound via intraperitoneal (IP) injection.

-

Sample Collection: Collect blood samples at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process the blood samples to obtain plasma.

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Future Directions and Conclusion

This compound represents a significant advancement in the targeted therapy of pancreatic cancer by demonstrating the feasibility and potency of LDH degradation. As a first-in-class LDH PROTAC, it serves as a valuable chemical probe to further explore the roles of LDHA and LDHB in cancer biology.[1][5] Future studies will likely focus on optimizing the pharmacokinetic properties of this compound to improve its oral bioavailability and in vivo efficacy in relevant animal models of pancreatic cancer. Furthermore, the long-term effects of LDH degradation and potential resistance mechanisms will be important areas of investigation. As of the writing of this guide, there is no publicly available information on the clinical development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 4. Redox proteomics of PANC-1 cells reveals the significance of HIF-1 signaling protein oxidation in pancreatic ductal adenocarcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

MS6105: A Technical Guide to a Novel PROTAC Targeting the Ubiquitin-Proteasome System for Lactate Dehydrogenase Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MS6105, a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of lactate (B86563) dehydrogenase (LDH) isoforms A and B (LDHA and LDHB). This compound operates through the ubiquitin-proteasome system (UPS), offering a novel therapeutic strategy for cancers reliant on aerobic glycolysis, such as pancreatic cancer. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, provides detailed protocols for key experimental validations, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary cellular machinery for regulated protein degradation, playing a critical role in cellular homeostasis. This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, which marks them for degradation by the proteasome. PROTACs are heterobifunctional molecules that hijack this system to eliminate specific proteins of interest.

This compound is a novel PROTAC that targets LDHA and LDHB, key enzymes in the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells.[1][2] By inducing the degradation of LDHA and LDHB, this compound aims to disrupt the metabolic landscape of cancer cells, leading to reduced proliferation and survival.[1][2]

Mechanism of Action of this compound

This compound is a chimeric molecule composed of a ligand that binds to LDHA/B and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The binding of this compound to both LDH and VHL brings them into close proximity, forming a ternary complex. This proximity allows the VHL E3 ligase to catalyze the ubiquitination of LDH. The polyubiquitinated LDH is then recognized and degraded by the 26S proteasome.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in pancreatic cancer cell lines, demonstrating potent degradation of both LDHA and LDHB and significant inhibition of cell proliferation.

| Parameter | Cell Line | Target | Value | Reference |

| DC50 | PANC-1 | LDHA | 38 nM | [1] |

| PANC-1 | LDHB | 74 nM | [1] | |

| GI50 | PANC-1 | Cell Growth | 16.1 µM | [1] |

| MiaPaca-2 | Cell Growth | 12.2 µM | [1] |

Table 1: Quantitative efficacy of this compound in pancreatic cancer cell lines. DC50 represents the concentration for 50% maximal degradation, and GI50 represents the concentration for 50% growth inhibition.

Impact on Cellular Signaling Pathways

The degradation of LDHA and LDHB by this compound has profound effects on cellular metabolism, primarily by reversing the Warburg effect. By blocking the conversion of pyruvate (B1213749) to lactate, this compound forces cancer cells to shift their metabolism from glycolysis towards oxidative phosphorylation for energy production. This metabolic reprogramming can lead to increased oxidative stress and reduced anabolic support for cell growth and proliferation.

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol is for assessing the degradation of LDHA and LDHB in cultured cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control.

-

Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Global Proteomics Analysis

This protocol outlines a representative label-free quantification approach to identify and quantify changes in the proteome upon this compound treatment.

Methodology:

-

Sample Preparation: Treat cells (e.g., PANC-1) with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours). Harvest and lyse the cells.

-

Protein Digestion: Quantify the protein concentration, and digest equal amounts of protein from each sample into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

Conclusion

This compound represents a promising new approach in targeted cancer therapy. By leveraging the cell's own ubiquitin-proteasome system to degrade LDHA and LDHB, it effectively disrupts the metabolic engine of cancer cells. The data presented in this guide demonstrate its potency and provide a foundation for further preclinical and clinical investigation. The detailed protocols and workflows offered herein are intended to facilitate the replication and expansion of these findings by the scientific community.

References

- 1. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of MS6105: A Technical Guide to a First-in-Class Lactate Dehydrogenase PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS6105 has emerged as a pioneering molecule in the field of targeted protein degradation. As a first-in-class Proteolysis Targeting Chimera (PROTAC), this compound is designed to selectively induce the degradation of lactate (B86563) dehydrogenase (LDH), a critical enzyme in cellular metabolism, particularly in cancer cells. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its evaluation. Through the targeted degradation of both LDHA and LDHB subunits, this compound presents a promising strategy for disrupting the Warburg effect and suppressing tumor growth, with initial studies highlighting its significant potential in pancreatic cancer.

Introduction: Targeting Cancer Metabolism with this compound

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival, a phenomenon famously described as the Warburg effect. A key enzyme in this metabolic reprogramming is Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate (B1213749) to lactate, the final step in aerobic glycolysis. Elevated LDH levels are associated with tumor progression, metastasis, and poor prognosis in various cancers.[1][2]

This compound is a novel heterobifunctional molecule designed to harness the cell's own ubiquitin-proteasome system to specifically eliminate LDH proteins.[3] Unlike traditional small molecule inhibitors that only block the enzyme's active site, this compound leads to the complete removal of the LDH protein, offering the potential for a more profound and sustained therapeutic effect. This guide will delve into the core scientific principles of this compound, its mechanism of action, and the experimental validation of its therapeutic promise.

Mechanism of Action: PROTAC-Mediated Degradation of LDH

This compound operates as a PROTAC, a molecule with two key functional ends connected by a linker. One end binds to the target protein, lactate dehydrogenase (both LDHA and LDHB isoforms), while the other end recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[3] This binding brings LDH and VHL into close proximity, forming a ternary complex.

Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the LDH protein. The polyubiquitinated LDH is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into smaller peptides. The this compound molecule is then released and can catalytically induce the degradation of multiple LDH proteins.[3]

dot

Caption: Mechanism of this compound-mediated LDH degradation.

Data Presentation: Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent and selective degradation of LDH by this compound, leading to significant anti-proliferative effects in cancer cell lines, particularly those of pancreatic origin. The following tables summarize the key quantitative data from these studies.

| Parameter | LDHA | LDHB | Cell Line | Reference |

| DC₅₀ (nM) | 38 | 74 | PANC-1 | [3][4] |

| Dₘₐₓ (%) | >90 | ~90 | PANC-1 | [3] |

-

DC₅₀: Half-maximal degradation concentration.

-

Dₘₐₓ: Maximum degradation.

| Cell Line | GI₅₀ (µM) | Reference |

| PANC-1 | 16.1 | [4] |

| MiaPaCa-2 | 12.2 | [4] |

-

GI₅₀: Half-maximal growth inhibition concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for LDH Degradation

This protocol is used to quantify the reduction in LDH protein levels following treatment with this compound.

Materials:

-

PANC-1 cells (or other relevant cell line)

-

This compound

-

DMSO (vehicle control)

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LDHA, anti-LDHB, anti-Vinculin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) or DMSO for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using an imaging system.

-

Data Analysis: Quantify band intensities and normalize LDH levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

dot

Caption: Experimental workflow for Western Blot analysis.

Cell Viability Assay

This protocol measures the effect of this compound on cancer cell proliferation.

Materials:

-

PANC-1 or MiaPaCa-2 cells

-

This compound

-

DMSO

-

Complete culture medium

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO for 72 hours.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI₅₀ value.

In Vivo Pharmacokinetic Study

This protocol assesses the bioavailability and pharmacokinetic profile of this compound in a mouse model.

Materials:

-

Male BALB/c mice (or other appropriate strain)

-

This compound formulated for injection

-

Vehicle control

-

Syringes and needles for intraperitoneal (IP) injection

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer a single IP injection of this compound (e.g., 10 mg/kg) or vehicle to the mice.[5]

-

Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection.[6]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life.

Global Proteomics

This protocol provides an unbiased view of the cellular proteins affected by this compound treatment.

Materials:

-

PANC-1 cells

-

This compound

-

DMSO

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin

-

LC-MS/MS system

-

Proteomics data analysis software

Procedure:

-

Sample Preparation: Treat PANC-1 cells with this compound or DMSO. Lyse the cells and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify and quantify the proteins. Compare the protein abundance between this compound-treated and control samples to identify significantly up- or down-regulated proteins.

dot

Caption: Workflow for global proteomics analysis.

Signaling Pathways and Therapeutic Rationale

The degradation of LDH by this compound directly impacts the central carbon metabolism of cancer cells, disrupting the Warburg effect. By inhibiting the conversion of pyruvate to lactate, this compound is hypothesized to force pyruvate into the mitochondria for oxidative phosphorylation. This metabolic shift can lead to several anti-tumor effects:

-

Reduced ATP Production from Glycolysis: Limiting the high glycolytic rate deprives cancer cells of a rapid source of ATP.

-

Increased Oxidative Stress: Enhanced mitochondrial respiration can lead to the production of reactive oxygen species (ROS), which can induce apoptosis.

-

Altered Tumor Microenvironment: Reduced lactate secretion can increase the pH of the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[7]

-

Inhibition of Biosynthetic Pathways: Glycolytic intermediates are essential for the synthesis of nucleotides, lipids, and amino acids required for cell proliferation.

dot

Caption: Impact of this compound on cancer cell metabolism.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. By effectively degrading both LDHA and LDHB, it offers a novel approach to exploit the metabolic vulnerabilities of cancer cells. The preclinical data to date are highly encouraging, particularly for pancreatic cancer, a disease with a high unmet medical need.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various cancer xenograft and patient-derived xenograft (PDX) models.

-

Combination therapies: Investigating the synergistic potential of this compound with other anticancer agents, including standard chemotherapy and immunotherapy.

-

Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Clinical Development: As of the latest available information, there are no registered clinical trials for this compound. The progression of this promising agent into clinical evaluation is a critical next step.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. research.vt.edu [research.vt.edu]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS6105 for Targeted Protein Degradation of LDHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS6105, a first-in-class PROTAC (Proteolysis Targeting Chimera) designed to induce the targeted degradation of Lactate (B86563) Dehydrogenase A (LDHA). LDHA is a critical enzyme in the glycolytic pathway, often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This compound offers a novel approach to inhibit the LDHA pathway not by mere enzymatic inhibition, but by complete protein elimination.

Core Concepts: Targeted Protein Degradation and the Role of LDHA in Cancer

Lactate Dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate.[1] The LDHA isoform is particularly important in cancer metabolism, where it contributes to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen.[2] This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis.[3][4]

Targeted protein degradation using PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. This compound is a heterobifunctional molecule that simultaneously binds to LDHA and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5] This induced proximity triggers the ubiquitination of LDHA, marking it for destruction by the cell's natural protein disposal machinery, the 26S proteasome.[1][6]

Quantitative Efficacy of this compound

This compound has demonstrated potent and efficient degradation of both LDHA and its isoform LDHB in pancreatic cancer cell lines. The following tables summarize the key quantitative data reported for this compound.

| Degradation Parameters in PANC-1 Cells | |

| Target Protein | DC50 (nM) * |

| LDHA | 38 |

| LDHB | 74 |

| DC50: Concentration required for 50% degradation of the target protein after 48 hours of treatment.[7][8] | |

| Dmax: Maximum percentage of protein degradation achieved.[5] |

| Anti-proliferative Activity (GI50, µM) * | |

| Pancreatic Cancer Cell Line | This compound GI50 (µM) |

| PANC-1 | 16.1 |

| MiaPaca-2 | 12.2 |

| GI50: Concentration required to inhibit cell growth by 50% after 72 hours of treatment.[3][7] |

Signaling Pathways and Mechanism of Action

Glycolytic Pathway and the Role of LDHA

The following diagram illustrates the central role of LDHA in the glycolytic pathway, a key metabolic process in cancer cells.

Caption: The glycolytic pathway highlighting the conversion of pyruvate to lactate catalyzed by LDHA.

Mechanism of Action of this compound

This compound functions as a PROTAC to induce the degradation of LDHA. The process is initiated by the formation of a ternary complex between this compound, LDHA, and the VHL E3 ligase.

Caption: Mechanism of this compound-induced degradation of LDHA via the ubiquitin-proteasome system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for LDHA/B Degradation

This protocol is used to quantify the levels of LDHA and LDHB proteins in cells following treatment with this compound.

Materials:

-

Pancreatic cancer cells (e.g., PANC-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-LDHA, Rabbit anti-LDHB, Mouse anti-Vinculin (loading control)

-

HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Pancreatic cancer cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Quantitative Mass Spectrometry for Global Proteomics

This method provides an unbiased and comprehensive analysis of changes in the cellular proteome upon treatment with this compound, confirming the selectivity of LDHA/B degradation.

Materials:

-

Pancreatic cancer cells

-

This compound and negative control compound

-

Lysis buffer for mass spectrometry

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Treat cells with this compound, a negative control, or DMSO for 24 hours. Lyse the cells and quantify the protein concentration.

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using an LC-MS/MS system.

-

Data Analysis:

-

Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment compared to controls.

-

Generate volcano plots to visualize the changes in protein abundance and confirm the selective degradation of LDHA and LDHB.

-

Experimental and Logical Workflows

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical experimental workflow for characterizing a novel PROTAC degrader like this compound.

Caption: A typical experimental workflow for the development and characterization of a PROTAC like this compound.

This guide provides a foundational understanding of this compound and its application in the targeted degradation of LDHA. The provided data and protocols serve as a valuable resource for researchers in the fields of cancer biology and drug discovery.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protein Degrader [proteomics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT assay protocol | Abcam [abcam.com]

basic principles of MS6105 as a chemical probe

MS6105 as a Chemical Probe: A Technical Guide

Introduction

This compound is a first-in-class chemical probe designed as a proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of lactate (B86563) dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB).[1][2][3] As a key enzyme in glycolysis, LDH is frequently overexpressed in various cancers and is crucial for tumor growth and maintenance, making it a significant therapeutic target.[3][4] this compound serves as an invaluable tool for researchers to investigate the pathophysiological functions of LDH in vitro and in vivo, particularly in the context of cancer metabolism and drug development.[3][5] This guide details the core principles, mechanism of action, quantitative data, and key experimental protocols for utilizing this compound.

Core Principles and Mechanism of Action

This compound is a bifunctional molecule consisting of three key components: a ligand that binds to the target protein (LDH), a ligand that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL), and a linker connecting the two.[6]

The mechanism of action follows the PROTAC-mediated protein degradation pathway:

-

Ternary Complex Formation: this compound simultaneously binds to an LDH subunit (LDHA or LDHB) and the VHL E3 ligase, forming a ternary complex (LDH-MS6105-VHL).[5]

-

Ubiquitination: The formation of this complex brings LDH into close proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the LDH protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated LDH is recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the LDH protein into small peptides, while this compound is released and can catalyze further rounds of degradation.[1][5][7]

This degradation is dependent on the ubiquitin-proteasome system (UPS).[3][5]

Caption: Mechanism of this compound-induced degradation of LDH protein.

Data Presentation

The efficacy of this compound has been quantified through various cellular assays. The data below is primarily from studies in pancreatic cancer cell lines.

Table 1: Degradation Potency of this compound

| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) | Citation(s) |

| LDHA | PANC-1 | 38 | 93 | 48 | [1][2][6] |

| LDHB | PANC-1 | 74 | 86 | 48 | [1][2][6] |

| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | GI₅₀ / IC₅₀ (µM) | Timepoint (h) | Citation(s) |

| PANC-1 | 16.1 | 48 | [1][6] |

| MiaPaca2 | 12.2 | 48 | [1] |

| GI₅₀/IC₅₀: Half-maximal concentration for growth inhibition. |

Table 3: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 2891709-58-1 | [1][6] |

| Molecular Formula | C₆₅H₈₁N₉O₉S₃ | [6] |

| Molecular Weight | 1228.6 g/mol | [6] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

Western Blotting to Confirm Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of LDHA and LDHB in cells treated with this compound.

Caption: Experimental workflow for Western Blot analysis.

Methodology:

-

Cell Treatment: Plate cells (e.g., PANC-1) and allow them to adhere. Treat with varying concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[8]

-

Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis: Denature protein lysates in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[9]

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the LDHA/LDHB band intensity to the loading control to determine the relative protein reduction.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to LDH within intact cells by measuring the thermal stabilization of the target protein.[10]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment: Treat intact cells in suspension with a saturating concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.[11]

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11][12]

-

Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

-

Separation of Soluble Fraction: Separate the soluble proteins from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

-

Analysis: Collect the supernatant and analyze the amount of soluble LDH remaining at each temperature using Western Blotting, as described in the protocol above.

-

Data Interpretation: In the presence of a binding ligand like this compound, the target protein (LDH) will be stabilized, leading to less precipitation at higher temperatures. This is observed as a rightward shift in the melting curve (a plot of soluble protein vs. temperature) for this compound-treated samples compared to the control.[13]

Quantitative Proteomics for Selectivity Profiling

Objective: To perform an unbiased, global proteomic analysis to confirm the selectivity of this compound for LDHA and LDHB and identify potential off-targets.[3][5]

Caption: Workflow for quantitative proteomics analysis.

Methodology:

-

Sample Preparation: Treat PANC-1 cells in triplicate with this compound (e.g., 3 µM), a negative control compound that does not degrade LDH, and a DMSO vehicle control for 24 hours.[5]

-

Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein and digest equal amounts from each sample into peptides using an enzyme like trypsin.[14]

-

Peptide Labeling: For multiplexed analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). Combine the labeled samples into a single mixture.[15] For a label-free approach, samples are analyzed individually.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database to identify peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different treatment groups.[15][16]

-

Interpretation: A highly selective probe will show a significant reduction only in the levels of its intended targets (LDHA and LDHB) compared to the control treatments. A volcano plot can be used to visualize proteins that are significantly up- or down-regulated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LDHA/B PROTAC | Probechem Biochemicals [probechem.com]

- 3. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]